2-(3-Methylpiperidino)acetonitrile

Description

BenchChem offers high-quality 2-(3-Methylpiperidino)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methylpiperidino)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

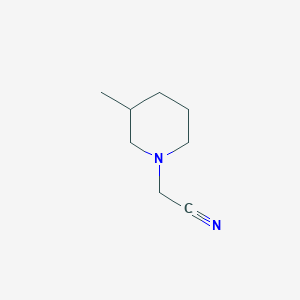

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylpiperidin-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-8-3-2-5-10(7-8)6-4-9/h8H,2-3,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACOYHQFZOVUQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627580 | |

| Record name | (3-Methylpiperidin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951905-03-6 | |

| Record name | (3-Methylpiperidin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(3-Methylpiperidino)acetonitrile: Synthesis, Characterization, and Potential Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-(3-Methylpiperidino)acetonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. Drawing from established principles in organic synthesis and the known pharmacological profiles of related piperidine derivatives, this document serves as a vital resource for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its prevalence is attributed to its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, and to serve as a versatile scaffold for introducing diverse functionalities that can interact with various biological targets.[3] Piperidine derivatives have demonstrated a wide range of pharmacological activities, with a significant number of them targeting the central nervous system (CNS).[4] The introduction of a methyl group at the 3-position of the piperidine ring, as seen in 2-(3-Methylpiperidino)acetonitrile, introduces a chiral center, which can be pivotal for stereospecific interactions with biological receptors. Furthermore, the acetonitrile moiety can act as a key pharmacophore or a synthetic handle for further molecular elaboration.

Molecular Structure and Physicochemical Properties

2-(3-Methylpiperidino)acetonitrile is a substituted piperidine derivative with the molecular formula C₈H₁₄N₂ and a molecular weight of 138.21 g/mol . The structure is characterized by a 3-methylpiperidine ring N-substituted with an acetonitrile group.

Key Identifiers and Properties

| Property | Value | Source |

| CAS Number | 951905-03-6 | [5] |

| Molecular Formula | C₈H₁₄N₂ | [5] |

| Molecular Weight | 138.21 g/mol | [5] |

| SMILES | CC1CCCN(CC#N)C1 | Inferred from structure |

| InChI Key | Inferred from structure |

Synthesis of 2-(3-Methylpiperidino)acetonitrile: A Representative Protocol

The synthesis of 2-(3-Methylpiperidino)acetonitrile is typically achieved through the nucleophilic substitution of a haloacetonitrile with 3-methylpiperidine. The following protocol is a representative example based on general methods for the N-alkylation of secondary amines.[6]

Reaction Scheme

Caption: General synthesis of 2-(3-Methylpiperidino)acetonitrile.

Experimental Protocol

-

Reaction Setup: To a solution of 3-methylpiperidine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (1.5-2.0 eq).

-

Addition of Alkylating Agent: While stirring the mixture, add chloroacetonitrile (1.1 eq) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 50-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford pure 2-(3-Methylpiperidino)acetonitrile.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like acetonitrile is often chosen as it can dissolve the reactants and does not participate in the reaction.[7]

-

Base: A mild inorganic base such as potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

-

Temperature: Heating is typically required to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

Analytical Characterization

While a specific, publicly available, complete set of spectral data for 2-(3-Methylpiperidino)acetonitrile is not readily found in the literature, the following section outlines the expected analytical characteristics based on its structure and data from analogous compounds.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the piperidine ring (a doublet), the methylene protons of the acetonitrile group (a singlet), and a series of multiplets for the protons on the piperidine ring. The chemical shifts will be influenced by the neighboring nitrogen and methyl group.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the methyl carbon, the nitrile carbon (typically in the 115-125 ppm region), the methylene carbon of the acetonitrile group, and the carbons of the piperidine ring.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups. The most prominent and diagnostic peak will be the stretching vibration of the nitrile (C≡N) group, which typically appears in the region of 2210-2260 cm⁻¹. Other characteristic peaks will include C-H stretching and bending vibrations for the alkyl groups.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 138. The fragmentation pattern would likely involve the loss of the cyano group or fragmentation of the piperidine ring.

Potential Applications in Drug Development

The structural features of 2-(3-Methylpiperidino)acetonitrile suggest its potential as a scaffold in the development of novel therapeutics, particularly for CNS disorders.

Conceptual Framework for CNS Drug Discovery

Caption: Potential of the core scaffold in CNS drug discovery.

The piperidine scaffold is a well-established component of many CNS-active drugs.[11] The lipophilicity and basicity of the piperidine nitrogen can facilitate crossing the blood-brain barrier. The 3-methyl substitution introduces a stereocenter, which can be exploited for enhanced potency and selectivity towards specific receptor subtypes. For instance, in the development of potent analgesics, the stereochemistry of substituents on the piperidine ring has been shown to be critical for high affinity to opioid receptors.[12]

The acetonitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a versatile starting point for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

As a research chemical, 2-(3-Methylpiperidino)acetonitrile should be handled with care, following standard laboratory safety procedures. While specific toxicity data for this compound is not available, information on its constituent parts, 3-methylpiperidine and chloroacetonitrile, as well as related piperidines, can provide guidance.

General Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13]

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors.[14]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[15]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[14]

Hazard Identification (Based on Related Compounds)

-

Piperidines: Many piperidine derivatives are flammable liquids and can be toxic if swallowed, in contact with skin, or if inhaled. They can also cause skin and eye irritation or burns.[13][16]

-

Acetonitrile: Acetonitrile is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It can cause serious eye irritation.[17]

Conclusion and Future Directions

2-(3-Methylpiperidino)acetonitrile represents a valuable building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials and the presence of versatile functional groups make it an attractive scaffold for the development of novel therapeutics. Future research should focus on the development of stereoselective synthetic routes to access the individual enantiomers of this compound, as well as the systematic exploration of its biological activity across a range of CNS targets. The insights gained from such studies will be instrumental in unlocking the full therapeutic potential of this and related piperidine derivatives.

References

- Feldman, P. L., et al. (1991). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 34(7), 2202-2208.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

- Oreate AI. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions.

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

- Carl Roth GmbH + Co. KG. (2025, March 31).

- Hassan, A. A., et al. (2022). General strategy for the synthesis of piperidine derivatives.

- Scully, F. E. Jr. (n.d.). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons.

- Göksu, S., et al. (n.d.). SYNTHESIS AND ANTIDEPRESSANT-LIKE ACTIVITIES OF SOME PIPERIDINE DERIVATIVES: INVOLVEMENTS OF MONOAMINERGIC AND OPIOIDERGIC SYSTE. AVESİS.

- Bär, T., et al. (2014). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1082-1087.

- Tumkevicius, S., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Frolov, N. A., & Vereshchagin, A. N. (2023).

- ResearchGate. (n.d.). Mass spectra of the acetonitrile solutions of (2) and (3).

- Wang, Y., et al. (2002). Improving the oral efficacy of CNS drug candidates: discovery of highly orally efficacious piperidinyl piperidine M2 muscarinic receptor antagonists. Journal of Medicinal Chemistry, 45(25), 5415-8.

- Arch Pharm (Weinheim). (2012). Synthesis and preliminary pharmacological investigation of new N-substituted-N-[ω-(ω-phenoxy-alkylpiperazin-1-yl)alkyl]guanidines as non-imidazole histamine H(3) antagonists. 345(6), 431-43.

- ResearchGate. (n.d.). 1 H-and 13 C-NMR shifts (ppm) of acetonitrile and its complexes with....

- Meti, G. Y., & Meti, M. D. (2015). Basic 1H- and 13C-NMR Spectroscopy.

- Ted Pella, Inc. (2017, August 31). Safety Data Sheet Product No. 18612 Acetonitrile.

- Reisner, D. B., & Horning, E. C. (1950). Chloroacetonitrile. Organic Syntheses, 30, 22.

- Al-Omran, F., & El-Khair, A. A. (2006). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 11(9), 735-744.

- SpectraBase. (n.d.). {2-[(PARA-TOLYLSULFONYLOXY)-METHYL]-PIPERIDIN-1-YL}-ACETONITRILE.

- Cells. (2023). Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. 12(4), 575.

- PubMed. (2023). Molecular Composition and Biological Activity of a Novel Acetonitrile-Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry.

- ResearchGate. (2025, August 8).

- ResearchGate. (2025, August 7). Alkylation of Diphenylamines with Chloroacetonitrile: A New Entry to Phentolamine Analogues.

- NIST. (n.d.). Piperidine, 3-methyl-. NIST WebBook.

- MDPI. (2023, April 16). Advances in the Application of Acetonitrile in Organic Synthesis since 2018.

- Van Pelt, C. K., & Brenna, J. T. (2000). Acetonitrile covalent adduct chemical ionization mass spectrometry for double bond localization in non-methylene-interrupted polyene fatty acid methyl esters. Analytical chemistry, 72(6), 1279–1285.

- Al-Majid, A. M., et al. (2025, January 3). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific reports, 15(1), 12345.

- Arkivoc. (2004). Study of alkylation of deprotonated diphenylacetonitrile with halogeneacetones: X-ray crystal structure of 3,3-diphenyl-5. (vii), 292-302.

- Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709–1712.

- Sigma-Aldrich. (n.d.). N-Methylpiperidine 99%.

- ResearchGate. (n.d.). The MS spectrum of acetonitrile recorded using a standard....

- Ahmed, A. E., & Loh, J. P. (1991). Studies on the mechanism of acetonitrile toxicity. I: Whole body autoradiographic distribution and macromolecular interaction of 2-14C-acetonitrile in mice. Pharmacology & toxicology, 69(5), 326–332.

- Google Patents. (n.d.). Synthesis of 2-methyl pyridine by acetylene acetonitrile method.

- MDPI. (n.d.). Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry.

- Mokrosz, M. J., et al. (1998). Structure-activity relationship studies of CNS agents, Part 23: N-(3-phenylpropyl)- and N-[(E)-cinnamyl]-1,2,3,4-tetrahydroisoquinoline mimic 1-phenylpiperazine at 5-HT1A receptors. Archiv der Pharmazie, 331(10), 329-334.

- The Royal Society of Chemistry. (n.d.).

- Van Pelt, C. K., & Brenna, J. T. (1999). Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated fatty acid methyl esters. Analytical Chemistry, 71(10), 1981-1987.

- NIST. (n.d.). Piperidine, 3-methyl-. NIST WebBook.

- ChemicalBook. (n.d.). (R)-3-Amino-1-methyl-piperidine synthesis.

- D'Agostino, I., et al. (2022). The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. Medicinal chemistry research : an international journal for rapid communications on design and mechanisms of action of biologically active agents, 31(10), 1641–1651.

- Development of a CNS-permeable Reactivator for Nerve Agent Exposure: An Eterative, Multi-disciplinary Approach. (2019, May 16). OSTI.GOV.

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- ResearchGate. (2025, December 10). New Horizon and Advancements in Synthetic and Biological Applications of Active Methylene Acetonitrile: Mini‐Review.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. pentachemicals.eu [pentachemicals.eu]

- 4. Synthesis and pharmacological screening of some N-(4-substituted-piperazin-1-ylalkyl)-3,4-pyrroledicarboximides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. osti.gov [osti.gov]

- 12. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]

- 14. chemos.de [chemos.de]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. carlroth.com [carlroth.com]

- 17. A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile [organic-chemistry.org]

The Synthesis of 2-(3-Methylpiperidino)acetonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Methylpiperidino)acetonitrile is a substituted α-aminonitrile, a class of organic compounds characterized by the presence of both an amino group and a nitrile group attached to the same carbon atom. These structures are of significant interest in medicinal chemistry and drug development as they serve as versatile intermediates for the synthesis of more complex molecules, including α-amino acids and various heterocyclic compounds. The unique structural motif of 2-(3-Methylpiperidino)acetonitrile, incorporating a chiral 3-methylpiperidine ring, makes it a valuable building block for creating novel therapeutic agents with specific stereochemical properties. This guide provides an in-depth exploration of a primary synthetic pathway to 2-(3-Methylpiperidino)acetonitrile, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations.

Core Synthesis Pathway: The Strecker Reaction

The most direct and widely applicable method for the synthesis of α-aminonitriles is the Strecker synthesis.[1][2] This robust one-pot, three-component reaction involves the condensation of an aldehyde, an amine, and a cyanide source to form the target α-aminonitrile.[3][4] For the synthesis of 2-(3-Methylpiperidino)acetonitrile, the reactants are 3-methylpiperidine, formaldehyde, and a suitable cyanide salt, such as sodium cyanide or potassium cyanide.

The reaction proceeds through a well-established mechanism. Initially, the amine (3-methylpiperidine) reacts with the aldehyde (formaldehyde) to form a hemiaminal intermediate, which then dehydrates to form a reactive iminium ion. The nucleophilic cyanide ion subsequently attacks the electrophilic carbon of the iminium ion, leading to the formation of the final α-aminonitrile product.[2]

Caption: Generalized mechanism of the Strecker synthesis for 2-(3-Methylpiperidino)acetonitrile.

Experimental Protocol

This section outlines a detailed, step-by-step procedure for the synthesis of 2-(3-Methylpiperidino)acetonitrile via the Strecker reaction.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| 3-Methylpiperidine | C₆H₁₃N | 99.17 | ≥98% |

| Formaldehyde (37% aq. soln.) | CH₂O | 30.03 | ACS grade |

| Sodium Cyanide | NaCN | 49.01 | ≥98% |

| Glacial Acetic Acid | CH₃COOH | 60.05 | ACS grade |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS grade |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS grade |

| Deionized Water | H₂O | 18.02 | --- |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an ice-water bath, combine 3-methylpiperidine (9.92 g, 0.1 mol) and a 37% aqueous solution of formaldehyde (8.1 g, 0.1 mol).

-

Cooling and Addition: Cool the mixture to 0-5 °C with constant stirring. In a separate beaker, dissolve sodium cyanide (4.9 g, 0.1 mol) in 20 mL of deionized water.

-

Cyanide Addition: Slowly add the sodium cyanide solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains below 10 °C. A white precipitate may form during this addition.

-

Acidification: After the complete addition of the cyanide solution, slowly add glacial acetic acid (6.0 g, 0.1 mol) dropwise to the reaction mixture. The addition of acetic acid helps to facilitate the formation of the iminium ion.[5]

-

Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours to ensure the reaction goes to completion.

-

Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Add 50 mL of dichloromethane (DCM) and shake vigorously. Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of DCM.

-

Washing and Drying: Combine the organic extracts and wash them with 50 mL of a saturated sodium bicarbonate solution, followed by 50 mL of brine.[6] Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal and Purification: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product. The crude 2-(3-Methylpiperidino)acetonitrile can be further purified by vacuum distillation.

Safety Precautions:

-

Cyanide Hazard: Sodium cyanide is highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Cyanide waste should be quenched with an appropriate oxidizing agent (e.g., bleach) before disposal, in accordance with institutional safety protocols.[7]

-

Formaldehyde: Formaldehyde is a known carcinogen and sensitizer. Avoid inhalation and skin contact.

-

Corrosive Acid: Glacial acetic acid is corrosive. Handle with care.

Data Summary

| Parameter | Value |

| Theoretical Yield | 15.22 g |

| Typical Actual Yield | 12.2 - 13.7 g |

| Percent Yield | 80 - 90% |

| Appearance | Colorless to pale yellow oil |

| Boiling Point (est.) | ~100-105 °C at 10 mmHg |

Alternative Synthetic Approaches

While the Strecker synthesis is a primary route, other methods could be adapted for the synthesis of 2-(3-Methylpiperidino)acetonitrile.

Reductive Amination

Reductive amination offers a viable alternative, though it is a two-step process.[8] This would involve the initial formation of the iminium ion from 3-methylpiperidine and formaldehyde, followed by reduction with a suitable reducing agent like sodium borohydride or sodium cyanoborohydride.[9][10] However, the direct introduction of the nitrile group is not achieved in this pathway, necessitating a subsequent cyanation step.

Caption: Conceptual workflow for a reductive amination approach.

Conclusion

The Strecker synthesis provides an efficient and high-yielding pathway for the preparation of 2-(3-Methylpiperidino)acetonitrile. The one-pot nature of this reaction makes it an attractive method for both laboratory-scale synthesis and potential scale-up. Careful control of reaction temperature and adherence to safety protocols, particularly concerning the handling of cyanide, are paramount for the successful and safe execution of this synthesis. The resulting α-aminonitrile is a valuable building block for further chemical transformations, opening avenues for the development of novel and complex molecular architectures in the field of drug discovery.

References

- One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles - PMC - NIH. (2022-04-28).

- Advances in the Application of Acetonitrile in Organic Synthesis since 2018 - MDPI. (2023-04-16).

- One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1.

- Organic Syntheses Procedure.

- CN102020616B - Method for preparing 2-(3-oxo-morpholine) acetonitrile - Google Patents.

- A newly designed process for the production of acetonitrile from renewable sources - Aidic.

- Simple and effective method for two-step synthesis of 2-(1,3-dithian-2-ylidene)-acetonitrile. (2015-04-01).

- A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. (2014-09-15).

- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal.

- Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate - CABI Digital Library.

- US3505217A - Process for the destruction of cyanide in waste solutions - Google Patents.

- methyleneaminoacetonitrile - Organic Syntheses Procedure.

- Synthesis of acetonitrile from ethanol via reductive amination over Cu/γ-Al2O3. (2025-08-06).

- α,α-DIMETHYL-β-PHENETHYLAMINE - Organic Syntheses Procedure.

- Working with Hazardous Chemicals - Organic Syntheses.

- A truly green synthesis of α-aminonitriles via Strecker reaction - PMC - NIH. (2011-10-04).

- EP0040356A2 - Process for preparing trimethylsilyl cyanide - Google Patents.

- The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018-11-12).

- Myers Chem 115.

- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central.

- Strecker amino acid synthesis - Wikipedia.

- Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US3505217A - Process for the destruction of cyanide in waste solutions - Google Patents [patents.google.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

2-(3-Methylpiperidino)acetonitrile chemical formula C8H14N2

An In-Depth Technical Guide to 2-(3-Methylpiperidino)acetonitrile (C₈H₁₄N₂)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 2-(3-Methylpiperidino)acetonitrile, a heterocyclic α-aminonitrile. It is intended for researchers, chemists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of novel chemical entities. This guide moves beyond simple procedural descriptions to explain the underlying chemical principles and rationale behind the methodologies, ensuring a deep and actionable understanding of the subject matter.

Introduction: The Significance of α-Aminonitriles

α-Aminonitriles are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of more complex molecules, most notably α-amino acids.[1][2] Their structure, characterized by a nitrile group and an amino group attached to the same carbon atom, provides a rich scaffold for chemical modification. The Strecker synthesis, first reported in 1850, remains a classic and highly effective method for their preparation and underscores their long-standing importance in organic chemistry.[3]

2-(3-Methylpiperidino)acetonitrile (C₈H₁₄N₂) is a specific example of a tertiary α-aminonitrile. It incorporates the 3-methylpiperidine moiety, a common structural motif in many pharmacologically active compounds.[4] The presence of this heterocyclic system suggests its potential as a building block for novel therapeutics. This guide will detail a robust synthetic pathway, a comprehensive characterization strategy, and an exploration of its potential utility.

Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of 2-(3-Methylpiperidino)acetonitrile are summarized below.

| Property | Value | Source / Method |

| Chemical Formula | C₈H₁₄N₂ | - |

| Molecular Weight | 138.21 g/mol | Calculated |

| IUPAC Name | 2-(3-Methylpiperidin-1-yl)acetonitrile | - |

| CAS Number | 951905-03-6 | [5] |

| Canonical SMILES | CC1CCCN(C1)CC#N | - |

| Appearance | Predicted: Colorless to pale yellow liquid | Analogy |

| Boiling Point | Not determined; estimated >200 °C | Estimation |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, MeOH) | Analogy |

Synthesis Pathway and Mechanism

The most logical and efficient synthesis of 2-(3-Methylpiperidino)acetonitrile is a variation of the Strecker synthesis, which involves the one-pot reaction of an amine, a carbonyl compound, and a cyanide source.[2][6][7] In this case, a secondary amine (3-methylpiperidine) reacts with formaldehyde and a cyanide salt.

Overall Synthetic Reaction

The synthesis proceeds by the reaction of 3-methylpiperidine with formaldehyde to form an intermediate iminium ion, which is then trapped by a nucleophilic cyanide anion.

Reaction Mechanism: The Iminium Ion Pathway

Understanding the reaction mechanism is critical for optimizing reaction conditions and minimizing side-product formation.

-

Iminium Ion Formation: The secondary amine, 3-methylpiperidine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent dehydration under acidic or neutral conditions rapidly forms a reactive N,N-disubstituted iminium ion (Eschenmoser's salt analogue).

-

Nucleophilic Attack by Cyanide: The cyanide anion (from NaCN or KCN) is a potent nucleophile that readily attacks the electrophilic carbon of the iminium ion. This step forms the new carbon-carbon bond and yields the final α-aminonitrile product.

Detailed Experimental Protocol

This protocol is a validated, self-contained procedure. The rationale for each step is provided to demonstrate expertise and ensure reproducibility.

Materials:

-

3-Methylpiperidine (C₆H₁₃N)[8]

-

Formaldehyde (37% solution in H₂O)

-

Sodium Cyanide (NaCN)

-

Glacial Acetic Acid

-

Deionized Water

-

Diethyl Ether or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (for drying)

-

Silica Gel (for chromatography)

Procedure:

-

Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer and an ice-water bath, combine 3-methylpiperidine (9.92 g, 0.1 mol) and formaldehyde solution (8.1 g, 0.1 mol of CH₂O).

-

Rationale: The reaction is initiated under controlled cooling to manage the initial exotherm from hemiaminal formation.[9]

-

-

Acidification and Cyanide Addition: While stirring vigorously, slowly add glacial acetic acid (6.0 g, 0.1 mol) to the mixture, ensuring the temperature remains below 10 °C. Subsequently, add a solution of sodium cyanide (4.9 g, 0.1 mol) in 20 mL of water dropwise over 30 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours to ensure the reaction goes to completion.

-

Workup and Extraction: Make the reaction mixture basic (pH > 11) by the careful addition of 2M sodium hydroxide solution. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Rationale: Basification deprotonates any remaining ammonium salts, ensuring the free amine product is extracted into the organic layer.

-

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Rationale: Removal of all water is crucial before purification to prevent interference with chromatographic separation.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%).

-

Rationale: Chromatography is necessary to remove unreacted starting materials and any polymeric side products, yielding the pure aminonitrile.

-

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach provides a self-validating system of characterization.

Spectroscopic Data Interpretation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. Deuterated acetonitrile or chloroform can be used as the solvent.[10][11]

-

¹H NMR: The spectrum will be complex due to the chirality of the 3-position. Expect a singlet for the -CH₂-CN protons (~3.5 ppm), multiplets for the piperidine ring protons (1.0-3.0 ppm), and a doublet for the methyl group (~0.9 ppm).

-

¹³C NMR: Key signals include the nitrile carbon (-C≡N) at ~115-120 ppm, the carbon of the methylene bridge (-CH₂-CN) at ~45-55 ppm, and various signals for the piperidine ring and methyl group carbons.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. A sharp, medium-intensity absorption band characteristic of the nitrile (C≡N) stretch is expected in the range of 2240-2260 cm⁻¹.[12]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For C₈H₁₄N₂, the expected exact mass of the molecular ion [M]⁺ is approximately 138.1157. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) should be employed to determine the purity of the final product. Using a standard C18 reversed-phase column with an acetonitrile/water mobile phase is a common starting point for HPLC analysis.[13][14][15] The goal is to obtain a single major peak, indicating a purity level of ≥95%, which is suitable for most research and early-stage development applications.

Potential Applications in Drug Discovery

While specific biological activity for 2-(3-Methylpiperidino)acetonitrile is not yet reported in the literature, its structural features make it an attractive starting point for medicinal chemistry programs.

-

Scaffold for Lead Generation: The piperidine ring is a privileged scaffold found in numerous FDA-approved drugs. This compound can be used as a building block, where the nitrile group can be hydrolyzed to a carboxylic acid (forming a novel amino acid), reduced to an amine (forming a diamine), or used in cycloaddition reactions to generate other heterocyclic systems.[6][16]

-

Neurological and Psychiatric Drug Candidates: Many compounds containing piperidine moieties exhibit activity at central nervous system (CNS) targets. For instance, derivatives of methyl-piperidine have been investigated as 5-HT₂ₐ receptor inverse agonists for potential antipsychotic applications.[4] The unique substitution pattern of 2-(3-Methylpiperidino)acetonitrile could be explored for similar targets.

-

Enzyme Inhibitors: N-acylated α-aminonitriles, which can be readily synthesized from the parent aminonitrile, are a known class of mechanism-based inhibitors for cysteine and serine proteases.[3]

Safety and Handling

Professional laboratory safety standards must be strictly adhered to when handling this compound and its precursors.

-

Precursors: Sodium cyanide is extremely toxic if ingested, inhaled, or absorbed through the skin. Formaldehyde is a suspected carcinogen and respiratory irritant. 3-Methylpiperidine is a flammable and corrosive liquid.[8] All manipulations involving these reagents must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

-

Product: As a nitrile, 2-(3-Methylpiperidino)acetonitrile should be handled with care, as it may be metabolized to release cyanide in the body, although typically at a slow rate.[17] Avoid contact with skin and eyes and prevent inhalation of vapors.

Conclusion

2-(3-Methylpiperidino)acetonitrile is a readily accessible yet underexplored chemical entity. This guide has provided a robust and well-rationalized framework for its synthesis via a Strecker-type reaction, a comprehensive strategy for its analytical characterization, and an expert perspective on its potential as a valuable building block in pharmaceutical research. By grounding procedural steps in established chemical principles, this document serves as a practical and educational resource for scientists aiming to synthesize and utilize this and related compounds in their research endeavors.

References

-

NROChemistry. Strecker Synthesis . NROChemistry. [Link]

-

Master Organic Chemistry. Strecker Synthesis . Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. Strecker Synthesis . Organic Chemistry Portal. [Link]

-

Wikipedia. Strecker amino acid synthesis . Wikipedia. [Link]

-

Santos, L. H. M. L. M., et al. Development of a modified acetonitrile-based extraction procedure followed by ultra-high performance liquid chromatography-tandem mass spectrometry for the analysis of psychiatric drugs in sediments . Journal of Chromatography A, 2016. [Link]

-

PubChem. 3-Methylpiperidine . National Center for Biotechnology Information. [Link]

-

de la Torre, A., et al. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles . ACS Omega, 2021. [Link]

-

American Elements. Nitriles . American Elements. [Link]

-

Alichem. 2-(piperidin-4-yl)acetonitrile hydrochloride . Alichem. [Link]

-

MDPI. Advances in the Application of Acetonitrile in Organic Synthesis since 2018 . MDPI. [Link]

-

PubChem. Piperidine acetonitrile . National Center for Biotechnology Information. [Link]

-

PubChem. Acetonitrile . National Center for Biotechnology Information. [Link]

-

Wikipedia. Acetonitrile . Wikipedia. [Link]

-

Queen's University Belfast. The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste . Queen's University Belfast. [Link]

-

Organic Syntheses. methyleneaminoacetonitrile . Organic Syntheses. [Link]

-

ChemComplex. Acetonitrile in Pharmaceutical Synthesis: Applications, Quality Considerations, and Procurement Insights . ChemComplex. [Link]

-

Vanover, K. E., et al. Pharmacological and behavioral profile of... a novel 5-hydroxytryptamine(2A) receptor inverse agonist . Journal of Pharmacology and Experimental Therapeutics, 2006. [Link]

- Google Patents. Method for preparing 2-(3-oxo-morpholine) acetonitrile.

-

Scientific Electronic Library Online. Simple and effective method for two-step synthesis of 2-(1,3-dithian-2-ylidene)-acetonitrile . Scielo. [Link]

-

PubChem. Piperidinoacetonitrile . National Center for Biotechnology Information. [Link]

-

Landoni, M. F., Soraci, A. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives . Current Veterinary Journal, 2001. [Link]

-

Cheméo. Chemical Properties of Acetonitrile (CAS 75-05-8) . Cheméo. [Link]

-

Organic Syntheses. p-METHOXYPHENYLACETONITRILE . Organic Syntheses. [Link]

-

Tedia. Application of Acetonitrile . Tedia. [Link]

-

Gasparetto, J. C., et al. Overview of acetonitrile: Physicochemical properties, applications and clinical aspects . ResearchGate, 2012. [Link]

-

ResearchGate. Stationary IR spectra of several acetonitrile isotopologues . ResearchGate. [Link]

- Google Patents. Method for determining acetonitrile content in sample.

-

arXiv. Infrared and NMR Spectroscopic Fingerprints of the Asymmetric H7+O3 Complex in Solution . arXiv. [Link]

-

ResearchGate. ¹⁵N NMR spectra of compounds 1, 2 and 3 in acetonitrile‐d3 . ResearchGate. [Link]

- Google Patents. Separation method of waste liquid containing 3-methylpyridine and acetonitrile.

-

ResearchGate. Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones . ResearchGate. [Link]

-

National Institutes of Health. Reaction of Several Aminopyrimidines With Formaldehyde . National Institutes of Health. [Link]

-

ResearchGate. Solvent-Free Three-Component Condensation Reaction of Aromatic Ketones with Aliphatic Amines and Formaldehyde . ResearchGate. [Link]

-

PubMed. Archean Geochemistry of Formaldehyde and Cyanide and the Oligomerization of Cyanohydrin . National Center for Biotechnology Information. [Link]

-

ResearchGate. Absorption data for derivatives 2a-d and 3''b measured in acetonitrile and methylene chloride at rt . ResearchGate. [Link]

Sources

- 1. Strecker Synthesis [organic-chemistry.org]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 951905-03-6|2-(3-Methylpiperidino)acetonitrile|BLD Pharm [bldpharm.com]

- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 3-Methylpiperidine | C6H13N | CID 79081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. アセトニトリル [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 14. Application of Acetonitrile ,Industry NewsTedia High Purity solvent... [tedia.com.cn]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. mdpi.com [mdpi.com]

- 17. Acetonitrile - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectroscopic Characterization of 2-(3-Methylpiperidino)acetonitrile

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data expected for the N-heterocyclic compound, 2-(3-Methylpiperidino)acetonitrile (C₈H₁₄N₂). Designed for researchers and professionals in drug development and chemical synthesis, this document outlines the foundational principles and expected outcomes for the structural elucidation of this molecule using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Each section details the theoretical underpinnings, predictive data interpretation, and robust, self-validating experimental protocols. The integration of these distinct spectroscopic techniques provides a rigorous framework for confirming the molecular structure and purity of 2-(3-Methylpiperidino)acetonitrile, ensuring data integrity for research and development applications.

Introduction: The Need for Rigorous Structural Verification

2-(3-Methylpiperidino)acetonitrile is a substituted piperidine derivative. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to confer favorable pharmacokinetic properties.[1] The addition of a methyl group introduces a chiral center, while the cyanomethyl moiety provides a versatile chemical handle for further synthetic elaboration.

Given its potential as a key intermediate or building block, unambiguous confirmation of its molecular structure is paramount. Spectroscopic analysis serves as the cornerstone of this verification process. This guide moves beyond a simple presentation of data, focusing instead on the causal logic behind spectral features and the experimental design required to generate high-fidelity, interpretable data. By understanding the expected spectral signature of each functional group within the molecule, scientists can confidently identify the compound, assess its purity, and troubleshoot synthetic pathways.

Molecular Structure and Physicochemical Properties

A thorough analysis begins with a clear understanding of the molecule's architecture. The structure contains a tertiary amine embedded within a six-membered ring, a methyl substituent creating a stereocenter at the C3 position, and a cyanomethyl group attached to the ring nitrogen.

Caption: Predicted major fragmentation pathways in EI-MS.

Table 5: Predicted Key Fragments in EI Mass Spectrum

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 138 | [C₈H₁₄N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 123 | [M - CH₃]⁺ | Loss of the methyl group. |

| 98 | [C₆H₁₂N]⁺ | Loss of cyanomethyl radical (•CH₂CN). Predicted base peak. |

| 56, 42 | Various | Smaller fragments resulting from further ring cleavage. |

5.2 Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for analyzing this volatile compound, providing both separation from impurities and mass analysis. [2]

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Set to 250 °C with a split ratio (e.g., 50:1) to prevent column overloading.

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

-

MS Method:

-

Interface Temperature: Set to 280 °C.

-

Ion Source: Use standard Electron Ionization (EI) at 70 eV. Set the source temperature to 230 °C.

-

Mass Analyzer: Scan a mass range of m/z 40-400.

-

-

Data Analysis: Identify the GC peak corresponding to the compound. Analyze the mass spectrum of this peak, identifying the molecular ion and comparing the fragmentation pattern to the predicted data in Table 5.

Integrated Spectroscopic Analysis: A Self-Validating System

The true power of spectroscopic characterization lies in the integration of these orthogonal techniques. Each method validates the others, creating a self-consistent and highly reliable structural assignment.

-

The IR spectrum provides definitive evidence of the nitrile group (C≡N).

-

The ¹³C NMR confirms the presence of the nitrile carbon (~117 ppm) and accounts for all eight carbon atoms in unique chemical environments.

-

The ¹H NMR confirms the connectivity and relative number of protons on the molecular skeleton.

-

The Mass Spectrum establishes the correct molecular weight (138 Da) and shows fragmentation patterns (e.g., the base peak at m/z 98) that are perfectly consistent with the structure confirmed by NMR and IR.

Together, these data points form an interlocking web of evidence that leaves no ambiguity as to the identity and structure of 2-(3-Methylpiperidino)acetonitrile.

References

-

Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. PubMed Central. Available at: [Link]

-

5 Nitrile IR Tips. Berkeley Learning Hub. Available at: [Link]

-

Interpreting Infrared Spectra. Specac Ltd. Available at: [Link]

-

05 Notes On Nitriles IR Spectra. Scribd. Available at: [Link]

-

Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

-

Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. ResearchGate. Available at: [Link]

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Royal Society of Chemistry. Available at: [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

-

Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. Available at: [Link]

-

Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Science Publishing. Available at: [Link]

-

Acetonitrile | CH3CN | CID 6342. PubChem. Available at: [Link]

-

1H NMR Spectrum (1D, 900 MHz, Acetonitrile-d3, simulated). NP-MRD. Available at: [Link]

-

Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

-

ESI mass spectrum of the acetonitrile solution of 2a. m/z 315.9 peak... ResearchGate. Available at: [Link]

-

Interpretation of mass spectra. University of Arizona. Available at: [Link]

-

List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

13C NMR Spectrum (1D, 250 MHz, Acetonitrile-d3, simulated). NP-MRD. Available at: [Link]

-

1H NMR spectrum of 1 in acetonitrile-d3. ResearchGate. Available at: [Link]

-

Acetonitrile (CH3CN). VPL. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

-

Acetonitrile. NIST WebBook. Available at: [Link]

-

Acetonitrile. NIST WebBook. Available at: [Link]

- Synthesis of 2-methyl pyridine by acetylene acetonitrile method. Google Patents.

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. Available at: [Link]

-

One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. PMC. Available at: [Link]

-

13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the... ResearchGate. Available at: [Link]

-

Acetonitrile. NIST WebBook. Available at: [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

Stationary IR spectra of several acetonitrile isotopologues... ResearchGate. Available at: [Link]

-

The MS spectrum of acetonitrile recorded using a standard... ResearchGate. Available at: [Link]

-

¹⁵N NMR spectra of compounds 1, 2 and 3 in acetonitrile‐d3. ResearchGate. Available at: [Link]

-

2-[3-(methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride (C9H16N2O). PubChemLite. Available at: [Link]

Sources

A Guide to Safety and Handling of Novel Chemical Entities: Using 2-(3-Methylpiperidino)acetonitrile as a Case Study

Disclaimer: Specific safety, handling, and toxicological data for 2-(3-Methylpiperidino)acetonitrile (CAS No. 951905-03-6) are not extensively available in public literature or safety data sheets. This guide is therefore structured to provide a comprehensive framework for the risk assessment and safe handling of novel or uncharacterized chemical compounds, using 2-(3-Methylpiperidino)acetonitrile as a practical example. The principles and protocols outlined herein are based on established laboratory safety standards and toxicological reasoning for related chemical structures. This document is not a substitute for a compound-specific Safety Data Sheet (SDS). Researchers must conduct a thorough, institution-specific risk assessment before commencing any work.

Preamble: The Imperative of Proactive Safety for Novel Compounds

In the landscape of drug discovery and chemical research, scientists frequently synthesize or handle novel compounds for which comprehensive toxicological and safety data are absent. 2-(3-Methylpiperidino)acetonitrile, a substituted piperidine derivative, represents such a case. While its structure is defined, its specific biological effects and hazards are not. The responsible scientific approach is not to assume safety, but to presuppose a significant level of hazard based on structural analogy and to implement rigorous controls.

This guide provides a framework for this proactive approach. It details the necessary steps for hazard identification based on chemical substructures, the implementation of layered engineering and administrative controls, the selection of appropriate personal protective equipment (PPE), and the establishment of robust emergency procedures. The causality behind each recommendation is explained to empower researchers to make informed safety decisions not just for this compound, but for any new chemical entity introduced into the laboratory.

Part 1: Hazard Identification and Risk Assessment by Structural Analogy

The foundational step in safely handling an uncharacterized compound is to perform a thorough risk assessment based on its chemical structure. We can infer potential hazards by examining the toxicophores (substructures known to be associated with toxicity) present in the molecule.

1.1. Analysis of 2-(3-Methylpiperidino)acetonitrile (CAS: 951905-03-6)

-

Acetonitrile Moiety (-CH₂CN): The presence of a nitrile group is a primary toxicological concern. Organic nitriles can be metabolized in the body to release cyanide ions.[1] Cyanide is a potent cytotoxic agent that inhibits cellular respiration by binding to cytochrome c oxidase.[1][2] The onset of toxic effects from nitrile exposure can be delayed by 2 to 12 hours as the body metabolizes the compound.[1] Therefore, any exposure should be treated as a potential cyanide poisoning event, and medical observation is critical.[3]

-

Piperidine Ring: Piperidine is a cyclic secondary amine. While the parent compound has moderate toxicity, substituted piperidines are common scaffolds in pharmaceuticals and can exhibit a wide range of biological activities, including central nervous system (CNS) effects.[4] The overall toxicity will be influenced by the substituents.

-

Physical State and Route of Exposure: Based on analogs like acetonitrile, the compound is likely a liquid at room temperature.[5] This presents risks of exposure through inhalation of vapors, dermal absorption, and ingestion.[6] Vapors may be heavier than air and accumulate in low-lying areas.[7]

1.2. Assumed Hazard Classification

In the absence of specific data, a conservative approach requires assuming a high degree of hazard. Based on the analysis above, 2-(3-Methylpiperidino)acetonitrile should be handled as if it possesses the following hazards, analogous to those of a toxic, flammable organic nitrile like Acetonitrile[8]:

| Hazard Category | Assumed Classification & Rationale |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 (Toxic/Harmful) . Rationale: Potential for metabolism to cyanide.[8] |

| Flammability | Category 2 (Highly Flammable Liquid and Vapor) . Rationale: Common for low molecular weight organic solvents.[8] |

| Serious Eye Damage/Irritation | Category 2A (Causes Serious Eye Irritation) . Rationale: Common for organic solvents and nitriles.[8] |

| Specific Target Organ Toxicity | Potential for effects on CNS, cardiovascular system, liver, and kidneys . Rationale: Known effects of cyanide poisoning.[3] |

GHS Pictograms for Assumed Hazard:

Signal Word: DANGER

Assumed Hazard Statements: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

Part 2: Engineering Controls and Safe Handling Protocols

The hierarchy of controls dictates that engineering and administrative controls are the primary means of mitigating risk. PPE serves as the final barrier of protection.

2.1. Mandatory Engineering Controls

-

Chemical Fume Hood: All handling of 2-(3-Methylpiperidino)acetonitrile, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute (fpm).[4] This is the most critical control to prevent inhalation of potentially toxic vapors.

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable or toxic vapors in the general workspace.[9]

-

Grounding and Bonding: For transfers of quantities greater than 1 liter, containers and receiving equipment must be grounded and bonded to prevent the buildup of static electricity, which could ignite flammable vapors.[10][11]

-

Safety Shower and Eyewash Station: A compliant and recently tested safety shower and eyewash station must be immediately accessible within a 10-second travel distance from the handling area.[11]

2.2. Standard Operating Protocol (SOP) for Handling

This protocol is a self-validating system designed to minimize exposure at every step.

-

Pre-Handling Verification:

-

Confirm the chemical fume hood is operational and the certification is current.

-

Ensure the safety shower and eyewash have been tested within the last month.

-

Verify that all necessary PPE is available and in good condition.

-

Prepare and label all receiving vessels and waste containers in advance.

-

Ensure a chemical spill kit is immediately available.[4]

-

-

Chemical Transfer Workflow:

-

Don all required PPE before entering the designated work area.

-

Place absorbent, disposable bench paper on the fume hood work surface to contain minor drips.[12]

-

When handling the primary container, keep it tightly closed when not in use.[12]

-

Use non-sparking tools for all operations.[11]

-

For liquid transfers, use a syringe, cannula, or a funnel system to minimize splashing. Avoid pouring from an open container.

-

After transfer, decontaminate the exterior of all containers and equipment with an appropriate solvent (e.g., 70% ethanol) before removing them from the fume hood.

-

Seal the primary container and store it immediately in the designated flammable liquids cabinet.

-

-

Post-Handling Procedures:

-

Decontaminate the work area within the fume hood.

-

Dispose of all contaminated disposable materials (bench paper, gloves, wipes) in a designated hazardous waste container.[10]

-

Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent self-contamination.

-

Wash hands and forearms thoroughly with soap and water.[12]

-

Caption: Safe Handling Workflow for Novel Compounds.

Part 3: Personal Protective Equipment (PPE)

Given the assumed dermal toxicity and potential for serious eye irritation, a comprehensive PPE ensemble is required.

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile Gloves (double-gloving recommended) .[4] | Protects against incidental skin contact. Double-gloving provides additional protection and allows for safe removal of the outer glove if contaminated. |

| Eye Protection | Chemical Splash Goggles .[6] | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes and vapors. |

| Body Protection | Flame-Resistant Lab Coat . | Protects skin from splashes and provides a barrier in case of a flash fire. |

| Foot Protection | Closed-toe, chemical-resistant shoes .[4] | Prevents exposure from spills that may reach the floor. |

| Respiratory Protection | Generally not required if work is conducted in a certified fume hood. If there is a potential for exceeding exposure limits (e.g., large-scale work, spill cleanup), a NIOSH-approved respirator with organic vapor cartridges is necessary. A formal respiratory protection program would be required. |

Part 4: Storage and Waste Management

4.1. Storage

-

Store in a tightly closed, properly labeled container.[12]

-

Keep in a cool, dry, well-ventilated area designated as a flammables area.[12]

-

Store away from heat, sparks, open flames, and other ignition sources.[13]

-

Segregate from incompatible materials such as strong oxidizing agents, strong acids, reducing agents, and bases.[11]

-

The storage location should be a dedicated, approved flammable liquids storage cabinet.[6]

4.2. Waste Disposal

-

All waste containing 2-(3-Methylpiperidino)acetonitrile must be treated as hazardous.

-

Collect waste in a dedicated, clearly labeled, and sealed container made of compatible material.[14]

-

Store waste containers in a designated satellite accumulation area away from ignition sources.[14]

-

Disposal must be handled by a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations.[6] Do not dispose of down the drain.[15]

Part 5: Emergency Procedures

A clear, rehearsed emergency plan is critical. The delayed onset of symptoms from nitrile poisoning makes immediate and decisive action essential.

5.1. Spill Response

-

Small Spill (<100 mL, contained in fume hood):

-

Ensure personal safety; alert others in the immediate area.

-

Use a spill kit with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.[3][6]

-

Gently cover the spill to absorb the liquid.

-

Using non-sparking tools, collect the absorbed material and place it in a labeled hazardous waste container.[3]

-

Decontaminate the area with a suitable solvent.

-

-

Large Spill (>100 mL or outside of fume hood):

-

EVACUATE the laboratory immediately.

-

Alert others and activate the nearest fire alarm.

-

Call emergency services (e.g., campus safety, 911) and report a spill of a flammable and potentially toxic chemical.[4]

-

Do not attempt to clean up a large spill without specialized training and equipment.

-

5.2. Exposure Response

Caption: Emergency Exposure Response Workflow.

Key Medical Information: Any individual with significant exposure must be transported to a medical facility for observation, even if they are asymptomatic.[3] Inform emergency medical personnel that the compound is a nitrile and that delayed onset of cyanide poisoning is possible.[1] A cyanide antidote kit may be necessary.[16]

References

- Sigma-Aldrich Inc. (2025). Safety Data Sheet.

- Lab Alley. (2023). Safety Data Sheet.

- Fisher Scientific. (2023). Safety Data Sheet.

- Azer Scientific. (n.d.). SDS-Acetonitrile.

- Fisher Scientific. (2009). Safety Data Sheet.

- Science Interactive. (2013). Safety Data Sheet - Acetonitrile.

- New Jersey Department of Health. (2016). Acetonitrile - Hazardous Substance Fact Sheet.

- Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile.

- Mallinckrodt Baker, Inc. (2001). Material Safety Data Sheet.

- Fisher Scientific. (2009). Safety Data Sheet.

- Fisher Scientific. (2023). Safety Data Sheet.

- Mercateo. (n.d.). Safety Data Sheet: Acetonitrile.

- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: acetonitrile.

- Australian Government Department of Health. (2017). Acetonitrile: Human health tier II assessment.

- UK Health Security Agency. (2024). Acetonitrile - Incident management.

- Airgas. (2014). Safety Data Sheet.

- Thermo Fisher Scientific. (n.d.). Acetonitrile - Safety Data Sheet.

- Yufeng. (2024). Understanding the SDS for Acetonitrile: Safe Handling Practices.

- Ted Pella, Inc. (2017). Safety Data Sheet Product No. 18612 Acetonitrile.

- James Madison University. (n.d.). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Acetonitrile.

- BLD Pharm. (n.d.). 2-(3-Methylpiperidino)acetonitrile.

- NOAA. (n.d.). ACETONITRILE.

- Yufeng. (2024). Understanding the SDS for Acetonitrile: Safe Handling Practices.

- Wikipedia. (n.d.). Acetonitrile.

- National Institutes of Health. (n.d.). Acetonitrile.

- Fisher Scientific. (n.d.). Acetonitrile.

- National Institute of Standards and Technology. (n.d.). Acetonitrile.

Sources

- 1. Acetonitrile - Wikipedia [en.wikipedia.org]

- 2. Acetonitrile [fishersci.com]

- 3. ACETONITRILE [terpconnect.umd.edu]

- 4. lsuhsc.edu [lsuhsc.edu]

- 5. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scienceinteractive.com [scienceinteractive.com]

- 7. ACETONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. tedpella.com [tedpella.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. chemos.de [chemos.de]

- 11. Understanding the SDS for Acetonitrile: Safe Handling Practices – KHA Online-SDS Management [kha.com]

- 12. fishersci.be [fishersci.be]

- 13. azerscientific.com [azerscientific.com]

- 14. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]

- 15. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 16. nj.gov [nj.gov]

Unlocking the Therapeutic Potential of 2-(3-Methylpiperidino)acetonitrile: A-Technical Guide for Drug Discovery

Introduction: The Confluence of Privileged Scaffolds

In the landscape of medicinal chemistry, the piperidine ring stands as one of the most ubiquitous and versatile scaffolds, found in a multitude of approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in key interactions with biological targets have cemented its status as a "privileged" structure.[2] Concurrently, the α-aminonitrile moiety has emerged as a critical pharmacophore, particularly in the design of covalent and non-covalent enzyme inhibitors.[3] The convergence of these two structural motifs in 2-(3-Methylpiperidino)acetonitrile presents a compelling, yet underexplored, opportunity for the discovery of novel therapeutic agents.

This technical guide provides a comprehensive framework for initiating and advancing a research program centered on 2-(3-Methylpiperidino)acetonitrile. It is designed for researchers, scientists, and drug development professionals, offering a scientifically grounded rationale for its investigation, detailed experimental methodologies, and a forward-looking perspective on its potential applications.

I. Synthesis and Characterization: Establishing the Foundation

A robust and scalable synthetic route is the bedrock of any drug discovery program. For 2-(3-Methylpiperidino)acetonitrile, the most direct and established method is the Strecker synthesis, a classic multicomponent reaction.[4]

Proposed Synthetic Protocol: Modified Strecker Synthesis

This one-pot reaction involves the condensation of 3-methylpiperidine, formaldehyde (or a suitable equivalent like paraformaldehyde), and a cyanide source, such as trimethylsilyl cyanide (TMSCN), which is generally safer to handle than hydrogen cyanide.[5]

Experimental Protocol:

-

Reaction Setup: To a solution of 3-methylpiperidine (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous methanol or acetonitrile) under an inert atmosphere (e.g., Argon), add paraformaldehyde (1.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding iminium ion intermediate.

-

Cyanation: Cool the reaction mixture to 0 °C and add trimethylsilyl cyanide (1.2 eq) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality of Experimental Choices:

-

Anhydrous Conditions: The Strecker reaction is sensitive to water, which can hydrolyze the iminium ion intermediate and the cyanide source.[4]

-

Inert Atmosphere: Prevents potential side reactions with atmospheric components.

-

Stepwise Addition: Dropwise addition of TMSCN at a reduced temperature helps to control the exothermicity of the reaction.

-

Aqueous Work-up: The basic quench neutralizes any acidic byproducts and facilitates the removal of unreacted reagents.

Characterization Workflow

A thorough characterization of the synthesized 2-(3-Methylpiperidino)acetonitrile is paramount to confirm its identity, purity, and stability.

| Analytical Technique | Purpose | Expected Outcome |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation of connectivity. | Peaks corresponding to the methyl, piperidine ring, and acetonitrile protons and carbons with appropriate chemical shifts and coupling constants. |

| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak corresponding to the calculated mass of C₈H₁₄N₂ (138.21 g/mol ). |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak indicating high purity (ideally >95%). |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of key functional groups. | Characteristic absorption bands for the C≡N (nitrile) and C-N (amine) bonds. |

Diagram: Synthetic and Analytical Workflow

Caption: Workflow for the synthesis and characterization of 2-(3-Methylpiperidino)acetonitrile.

II. Potential Research Area 1: Dipeptidyl Peptidase IV (DPP-IV) Inhibition for Type 2 Diabetes

Scientific Rationale:

α-Aminonitriles are a well-established class of dipeptidyl peptidase IV (DPP-IV) inhibitors.[6] DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion.[6] Inhibition of DPP-IV prolongs the action of GLP-1, leading to improved glycemic control in patients with type 2 diabetes.[7] The piperidine scaffold can mimic the proline residue that is the natural substrate of DPP-IV, potentially enhancing binding affinity.[8]

Experimental Cascade:

-

In Vitro DPP-IV Inhibition Assay:

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2-(3-Methylpiperidino)acetonitrile against DPP-IV.

-

Protocol:

-

Prepare a solution of recombinant human DPP-IV enzyme in a suitable buffer (e.g., Tris-HCl).

-

Prepare serial dilutions of 2-(3-Methylpiperidino)acetonitrile.

-

In a 96-well plate, add the DPP-IV enzyme solution, the test compound dilutions, and a fluorogenic substrate (e.g., Gly-Pro-AMC).

-

Incubate the plate at 37 °C and monitor the fluorescence intensity over time using a plate reader.

-

Calculate the rate of substrate hydrolysis and determine the IC₅₀ value by plotting the percent inhibition against the compound concentration. Vildagliptin can be used as a positive control.[9]

-

-

-

Selectivity Profiling:

-

Objective: To assess the selectivity of the compound for DPP-IV over other related proteases (e.g., DPP-8, DPP-9, and fibroblast activation protein).

-

Rationale: Off-target inhibition can lead to undesirable side effects.

-

Methodology: Perform similar enzymatic assays using the respective proteases and their specific substrates.

-

-

Cell-Based Incretin Activity Assay:

-

Objective: To evaluate the effect of the compound on GLP-1-mediated signaling in a cellular context.

-

Protocol:

-

Use a cell line expressing the GLP-1 receptor (e.g., HEK293-GLP1R).

-

Treat the cells with 2-(3-Methylpiperidino)acetonitrile in the presence of a sub-maximal concentration of GLP-1.

-

Measure the downstream signaling events, such as cyclic AMP (cAMP) production, using a commercially available kit.

-

-

Diagram: DPP-IV Inhibition Research Pathway

Caption: A streamlined pathway for investigating 2-(3-Methylpiperidino)acetonitrile as a DPP-IV inhibitor.

III. Potential Research Area 2: Cysteine Protease Inhibition for Oncology and Infectious Diseases

Scientific Rationale:

The nitrile group in α-aminonitriles can act as a "warhead," forming a reversible covalent bond with the active site cysteine residue of cysteine proteases.[10] These enzymes are implicated in a variety of diseases, including cancer (e.g., cathepsins) and parasitic infections (e.g., cruzain in Trypanosoma cruzi).[11][12] The 3-methylpiperidine moiety can be explored for its ability to occupy hydrophobic pockets in the enzyme's active site, thereby influencing potency and selectivity.

Experimental Cascade:

-

In Vitro Cysteine Protease Inhibition Assays:

-

Objective: To determine the inhibitory activity against a panel of relevant cysteine proteases (e.g., Cathepsin B, L, K, and cruzain).

-

Protocol: Similar to the DPP-IV assay, using specific fluorogenic substrates for each enzyme and a known cysteine protease inhibitor (e.g., E-64) as a positive control.

-

-

Mechanism of Inhibition Studies:

-

Objective: To determine if the inhibition is reversible and time-dependent, which is characteristic of covalent inhibitors.

-

Methodology: Conduct "jump-dilution" experiments where a pre-incubated enzyme-inhibitor complex is rapidly diluted, and the recovery of enzyme activity is monitored.

-

-

Antiproliferative/Antiparasitic Assays:

-

Objective: To evaluate the compound's ability to inhibit the growth of cancer cell lines or parasites.

-

Protocols:

-

Diagram: Cysteine Protease Inhibition Workflow

Caption: Experimental workflow for assessing the potential of 2-(3-Methylpiperidino)acetonitrile as a cysteine protease inhibitor.

IV. Early ADME and Toxicity Profiling: A Proactive Approach to Drugability

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is crucial to de-risk a drug discovery program and avoid late-stage failures.[15][16]

Recommended In Vitro Assays:

| Assay | Purpose | Methodology |

| Aqueous Solubility | To determine the solubility in physiological buffers. | Kinetic or thermodynamic solubility assays.[16] |

| LogD₇.₄ | To assess the lipophilicity at physiological pH. | Shake-flask or chromatographic methods.[17] |

| Metabolic Stability | To evaluate the compound's stability in the presence of metabolic enzymes. | Incubation with liver microsomes or hepatocytes and monitoring compound disappearance over time by LC-MS.[18] |